Cas no 1805987-01-2 (4-(Aminomethyl)-2,3-dimethoxy-5-(trifluoromethoxy)pyridine)

4-(Aminomethyl)-2,3-dimethoxy-5-(trifluoromethoxy)pyridine is a versatile pyridine derivative featuring a trifluoromethoxy group and an aminomethyl substituent, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethoxy moiety enhances lipophilicity and metabolic stability, while the aminomethyl group provides a reactive site for further functionalization. Its dimethoxy substitution pattern contributes to electronic modulation, influencing reactivity and binding affinity in target molecules. This compound is particularly useful in the development of bioactive molecules, offering a balance of steric and electronic properties for optimizing drug candidates. Its structural features make it suitable for applications in medicinal chemistry, where precise molecular tuning is critical.
4-(Aminomethyl)-2,3-dimethoxy-5-(trifluoromethoxy)pyridine structure
1805987-01-2 structure
Product Name:4-(Aminomethyl)-2,3-dimethoxy-5-(trifluoromethoxy)pyridine
CAS No:1805987-01-2
MF:C9H11F3N2O3
MW:252.190452814102
CID:4931102
Update Time:2025-10-30

4-(Aminomethyl)-2,3-dimethoxy-5-(trifluoromethoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-(Aminomethyl)-2,3-dimethoxy-5-(trifluoromethoxy)pyridine
    • Inchi: 1S/C9H11F3N2O3/c1-15-7-5(3-13)6(17-9(10,11)12)4-14-8(7)16-2/h4H,3,13H2,1-2H3
    • InChI Key: UQKDBYDWKKZVTB-UHFFFAOYSA-N
    • SMILES: FC(OC1=CN=C(C(=C1CN)OC)OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 240
  • XLogP3: 1.2
  • Topological Polar Surface Area: 66.6

4-(Aminomethyl)-2,3-dimethoxy-5-(trifluoromethoxy)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A022002423-250mg
4-(Aminomethyl)-2,3-dimethoxy-5-(trifluoromethoxy)pyridine
1805987-01-2 97%
250mg
$707.20 2022-04-01
Alichem
A022002423-500mg
4-(Aminomethyl)-2,3-dimethoxy-5-(trifluoromethoxy)pyridine
1805987-01-2 97%
500mg
$1,058.40 2022-04-01
Alichem
A022002423-1g
4-(Aminomethyl)-2,3-dimethoxy-5-(trifluoromethoxy)pyridine
1805987-01-2 97%
1g
$1,730.40 2022-04-01

Additional information on 4-(Aminomethyl)-2,3-dimethoxy-5-(trifluoromethoxy)pyridine

4-(Aminomethyl)-2,3-dimethoxy-5-(trifluoromethoxy)pyridine: A Comprehensive Overview

4-(Aminomethyl)-2,3-dimethoxy-5-(trifluoromethoxy)pyridine (CAS No. 1805987-01-2) is a structurally complex aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyridine ring system, which is substituted with a trifluoromethoxy group at the 5-position, methoxy groups at the 2 and 3 positions, and an aminomethyl group at the 4-position. The combination of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable building block for various applications.

The synthesis of 4-(Aminomethyl)-2,3-dimethoxy-5-(trifluoromethoxy)pyridine involves a multi-step process that typically begins with the preparation of the pyridine ring. Recent advancements in catalytic methods have enabled more efficient syntheses, often utilizing transition metal catalysts to facilitate key transformations. For instance, the introduction of the trifluoromethoxy group can be achieved through a nucleophilic substitution reaction using a triflate or other suitable leaving groups under optimized conditions. Similarly, the methoxy groups are introduced via nucleophilic aromatic substitution or by protecting/deprotecting strategies during the synthesis.

One of the most notable features of this compound is its versatility in chemical reactions. The presence of multiple activating groups on the pyridine ring makes it highly reactive towards electrophilic substitutions. Recent studies have demonstrated its utility in constructing bioactive molecules, such as kinase inhibitors and GPCR modulators. For example, researchers have exploited the reactivity of this compound to design novel lead compounds for treating neurological disorders by targeting specific protein kinases involved in disease pathways.

In addition to its role in drug discovery, 4-(Aminomethyl)-2,3-dimethoxy-5-(trifluoromethoxy)pyridine has found applications in materials science. Its ability to coordinate with metal ions has led to its use in designing metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage and catalysis. Recent research highlights its effectiveness as a ligand for copper(II) ions, forming highly porous MOFs with exceptional adsorption capacities for gases like CO₂ and CH₄.

The electronic properties of this compound also make it a promising candidate for optoelectronic materials. The conjugated π-system of the pyridine ring contributes to its absorption characteristics, which can be tuned by modifying substituents. Studies have shown that derivatives of this compound exhibit strong fluorescence under UV light, suggesting their potential use in sensors and imaging agents.

From an environmental perspective, understanding the degradation pathways of 4-(Aminomethyl)-2,3-dimethoxy-5-(trifluoromethoxy)pyridine is crucial for assessing its ecological impact. Recent investigations into its biodegradation reveal that it undergoes hydrolytic cleavage under alkaline conditions, leading to the formation of less complex intermediates. These findings are significant for developing sustainable synthetic routes and waste management strategies.

In conclusion, 4-(Aminomethyl)-2,3-dimethoxy-5-(trifluoromethoxy)pyridine (CAS No. 1805987-01-2) stands out as a versatile and multifunctional compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure and reactivity continue to inspire innovative research directions, underscoring its importance in advancing modern chemical sciences.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd